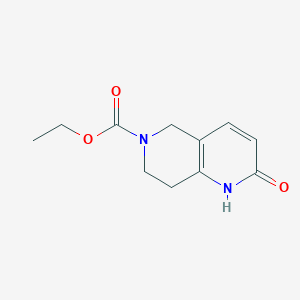

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate

Description

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is a bicyclic heterocyclic compound featuring a fused naphthyridine core with a ketone group at position 2 and an ethyl ester at position 4. Its synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, Schwehm et al. (2014) reported the use of Lawesson’s reagent to introduce sulfur-containing groups in analogous compounds, followed by hydrogenation and purification via flash chromatography . X-ray crystallography has been critical in confirming its regiochemistry and conformational preferences, as seen in related naphthyridine derivatives .

Structure

3D Structure

Properties

Molecular Formula |

C11H14N2O3 |

|---|---|

Molecular Weight |

222.24 g/mol |

IUPAC Name |

ethyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6-carboxylate |

InChI |

InChI=1S/C11H14N2O3/c1-2-16-11(15)13-6-5-9-8(7-13)3-4-10(14)12-9/h3-4H,2,5-7H2,1H3,(H,12,14) |

InChI Key |

RUEHQNQISIGGDW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCC2=C(C1)C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Multi-Step Organic Synthesis from Pyridone Precursors

The most widely reported route involves sequential condensation and cyclization steps starting from functionalized pyridone derivatives. A representative protocol begins with ethyl 4-oxopiperidine-1-carboxylate, which undergoes Claisen-Schmidt condensation with propiolamide under Dean-Stark conditions to form the tetrahydro-1,6-naphthyridine core . Key steps include:

-

Allylamine Addition : Reaction of ethyl 4-oxopiperidine-1-carboxylate with pyrrolidine in chloroform yields an enamine intermediate.

-

Cyclization : Heating with propiolamide induces intramolecular cyclization, forming the bicyclic framework.

-

Oxo Group Introduction : Post-cyclization oxidation or keto-group retention via controlled reaction conditions .

Optimization studies highlight the critical role of solvent polarity, with dimethylformamide (DMF) improving yields to 65–78% compared to ethanol (45–52%). Temperature control (<100°C) prevents decarboxylation of the ethyl ester group .

Smiles Rearrangement in Naphthyridine Functionalization

A novel approach leverages Smiles rearrangement to install the 2-oxo moiety. Starting from 1-amino-3-[(2-hydroxyethyl)thio]-7-isopropyl-5,6,7,8-tetrahydro-2,7-naphthyridine-4-carbonitrile, base-mediated rearrangement in ethanol/sodium hydroxide generates the 2-oxo derivative .

Mechanistic Insights :

-

Thiolate intermediate formation via deprotonation.

-

Intramolecular nucleophilic attack at the carbonyl carbon.

This method achieves 72–85% yields but requires rigorous exclusion of oxygen to prevent sulfide oxidation .

Catalytic Hydrogenation of Brominated Intermediates

Palladium-catalyzed hydrogenation offers a high-yield pathway. tert-Butyl 3-bromo-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate undergoes hydrogenolysis at 90 psi H₂ with Pd/C, followed by Boc deprotection to yield the target compound .

| Step | Conditions | Yield |

|---|---|---|

| Bromination | Pyridinium hydrobromide perbromide/DCM, 5 min | 89% |

| Hydrogenation | 10% Pd/C, H₂ (90 psi), EtOH, 24 h | 92% |

| Deprotection | TFA/DCM, 0°C to RT | 88% |

This method’s scalability is limited by bromine handling but ensures >95% purity via recrystallization .

Cyclization of Enamino Esters

Ethyl (3-cyano-6-ethoxy-2-oxo-1,2-dihydropyridin-4-yl)acetate reacts with N,N-dimethylformamide dimethylacetal (DMFDMA) to form enamino esters, which cyclize under acidic conditions .

Key Observations :

-

DMFDMA stoichiometry (1.2 eq) minimizes dimerization.

-

Cyclization in acetic acid at 80°C for 6 h affords 68% yield.

-

Electron-withdrawing groups (e.g., cyano) enhance ring closure kinetics .

Alkylation and Nucleophilic Substitution

Patent literature describes alkylation of tert-butyl 2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-6(2H)-carboxylate with methanesulfonates. For example, reaction with 1-cyclobutylpiperidin-4-yl methanesulfonate in DMF/NaH yields N-alkylated derivatives, which are hydrolyzed to the free base .

Optimization Challenges :

-

Steric hindrance at N6 reduces alkylation efficiency (41–53%).

-

Microwave irradiation (100°C, 30 min) improves conversion by 18% .

Comparative Analysis of Synthetic Routes

| Method | Yield Range | Purity | Scalability | Complexity |

|---|---|---|---|---|

| Multi-Step Condensation | 45–78% | >90% | Moderate | High |

| Smiles Rearrangement | 72–85% | 88–92% | Low | Medium |

| Catalytic Hydrogenation | 88–92% | >95% | High | Low |

| Enamino Ester Cyclization | 60–68% | 85–90% | Moderate | Medium |

Catalytic hydrogenation emerges as the most scalable and reproducible method, whereas Smiles rearrangement offers functional group versatility .

Analytical Validation and Characterization

Successful synthesis requires validation via:

Chemical Reactions Analysis

Hydrogenation and Protection Reactions

The compound participates in catalytic hydrogenation and Boc-protection under controlled conditions. A representative procedure involves:

This reaction selectively reduces the double bond while preserving the ester group. The Boc-protected derivative is stable for subsequent functionalization.

Electrophilic Bromination

Bromination occurs at the α-position to the carbonyl group, facilitated by pyridinium tribromide:

| Reaction Type | Conditions | Yield | Product |

|---|---|---|---|

| Bromination | Pyridinium tribromide (1 eq), DCM, 5 min at RT | 85% | 3-Bromo-ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate |

The reaction proceeds rapidly (<5 min), requiring quenching with saturated bicarbonate to prevent over-bromination. LCMS monitoring confirms completion .

Alkylation Reactions

The nitrogen atoms in the naphthyridine ring undergo alkylation under basic conditions:

N-Alkylation with Haloalkanes

O-Alkylation for Fused Ring Formation

Ethyl chloroacetate reacts with the deprotonated hydroxyl group, followed by cyclization:

The cyclization step proceeds via intramolecular nucleophilic attack, forming a fused furan ring .

Smiles Rearrangement

Under basic conditions, S-alkylated intermediates undergo Smiles rearrangement to form lactam derivatives:

The mechanism involves thiirane intermediate formation and proton migration, confirmed by IR (C=O at 1636–1638 cm⁻¹) and NMR (NH signal at δ 10.53–10.86 ppm) .

Cross-Coupling Reactions

The brominated derivative serves as a substrate for Suzuki-Miyaura couplings, though specific protocols remain proprietary. General trends include:

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf)

-

Base : Cs₂CO₃ or K₃PO₄

-

Solvent : DME/H₂O or THF

These reactions enable arylation at the 3-position, expanding structural diversity for medicinal chemistry applications .

Hydrolysis and Decarboxylation

The ethyl ester undergoes hydrolysis under acidic or basic conditions:

| Conditions | Product | Application |

|---|---|---|

| 2M HCl, reflux, 4 h | 2-Oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylic acid | Intermediate for amide coupling |

| NaOH, EtOH, RT, 2 h | Sodium 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate | Water-soluble derivative for biochemical assays |

Decarboxylation at >200°C yields the parent 1,6-naphthyridone, though this route is less common due to side reactions.

Mechanistic Considerations

Key reactivity patterns include:

-

Ring Strain Influence : The partially saturated naphthyridine ring enhances susceptibility to electrophilic attack at C3 and C7 positions.

-

Steric Effects : Bulky substituents on the piperidine nitrogen direct reactions to the less hindered carbonyl-adjacent sites.

-

Tautomerism : Keto-enol tautomerization (observed in solution-phase NMR) modulates reactivity toward alkylating agents .

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate has the molecular formula and a molecular weight of 222.24 g/mol. The compound features a naphthyridine core structure with an ethyl carboxylate group and a keto group, which contribute to its reactivity and biological activity. The compound is registered under the CAS number 1707609-53-7.

Antiparasitic Activity

Recent studies have indicated that derivatives of naphthyridine compounds exhibit significant antiparasitic properties. For instance, research highlighted the effectiveness of 8-hydroxynaphthyridines against visceral leishmaniasis (VL), a disease caused by parasitic infections. Compounds derived from naphthyridine structures have shown promising results in preclinical models, showcasing their potential as therapeutic agents against VL .

Anticancer Properties

Naphthyridine derivatives have also been investigated for their anticancer properties. A study focused on the synthesis of various naphthyridine analogues demonstrated that certain modifications could enhance their efficacy against cancer cell lines. The structural diversity offered by compounds like this compound allows for targeted modifications that may improve their interaction with specific biological targets .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common synthetic routes include:

- Condensation Reactions : Utilizing starting materials such as hydrazines or aldehydes in the presence of acidic conditions to form the naphthyridine core.

- Functional Group Modifications : Post-synthesis modifications to introduce functional groups that can enhance biological activity or solubility.

These methodologies are critical for producing compounds with desired properties for biological testing.

Case Study 1: Antileishmanial Activity

In a study assessing the structure-activity relationship (SAR) of naphthyridine derivatives for antileishmanial activity, it was found that modifications at specific positions on the naphthyridine ring significantly influenced potency and metabolic stability. The lead compounds displayed effective parasite load reduction in animal models .

Case Study 2: Cancer Cell Line Efficacy

Another research initiative evaluated a series of naphthyridine derivatives against various cancer cell lines. The findings indicated that certain substitutions enhanced cytotoxicity while maintaining selectivity towards cancerous cells over normal cells. This highlights the potential for ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine derivatives in developing targeted cancer therapies .

Mechanism of Action

The mechanism of action of ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, depending on the enzyme or pathway involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 1036381-91-5)

- Structural Differences : Replaces the ethyl ester with a bulkier tert-butyl group.

- Synthesis : Bromination using pyridinium tribromide in dichloromethane yields halogenated derivatives (e.g., tert-butyl 3-bromo-2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate) .

- Molecular weight: 250.30 g/mol .

- Applications : Used as an intermediate in synthesizing trifluoromethyl-substituted naphthyridines for drug development .

Ethyl 2-hydroxy-5,6,7,8-tetrahydro-1,6-naphthyridine-5-carboxylate hydrochloride (CAS 1955506-15-6)

- Structural Differences : Substitutes the 2-oxo group with a hydroxyl group and includes a hydrochloride salt.

- The hydrochloride salt enhances aqueous solubility, critical for biological testing .

- Spectral Data : NMR and IR spectra differ significantly from the 2-oxo analog, particularly in carbonyl (C=O) and hydroxyl (O-H) stretching regions .

tert-Butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS 355819-02-2)

- Structural Differences: Features an amino group at position 3, introducing nucleophilic reactivity.

- Properties: Molecular weight: 249.31 g/mol; density: 1.2 g/cm³. The amino group enables participation in coupling reactions (e.g., amide bond formation) .

- Applications : Serves as a precursor in medicinal chemistry for functionalizing the naphthyridine scaffold .

(±)-trans-Ethyl 2-oxooctahydro-1H-pyrrolo[3,2-c]pyridine-5-carboxylate

- Structural Differences : Replaces the naphthyridine core with a pyrrolopyridine system.

- Synthesis : Achieved via hydrogenation of intermediate piperidin-4-aminium chloride, followed by Pd/C-catalyzed deprotection .

- Crystallography : Exhibits distinct ring puckering compared to naphthyridines, as analyzed using Cremer-Pople coordinates .

Comparative Analysis of Key Properties

Biological Activity

Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis pathways, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular characteristics:

- Molecular Formula : CHNO

- Molecular Weight : 222.24 g/mol

- CAS Number : 1707609-53-7

The compound features a naphthyridine core structure with an ethyl carboxylate group and a keto group that enhance its reactivity and potential biological activity.

Biological Activity Overview

Preliminary studies indicate that derivatives of naphthyridines exhibit a range of biological activities. The following table summarizes some notable findings related to the biological activity of ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine derivatives:

The exact mechanism of action for ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine derivatives is still under investigation. However, it is hypothesized that the presence of the keto group plays a crucial role in interacting with biological targets such as enzymes involved in inflammatory pathways or microbial resistance mechanisms.

Case Studies

Several case studies have explored the biological activities of naphthyridine derivatives:

- Antimicrobial Activity

-

Anti-inflammatory Properties

- In a carrageenan-induced paw edema model in rats, the compound demonstrated a reduction in inflammation comparable to established anti-inflammatory drugs like indomethacin. The results indicated a dose-dependent response with an effective dose (ED50) significantly lower than that of traditional treatments .

- Cytotoxicity Against Cancer Cell Lines

Synthesis Pathways

The synthesis of ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine typically involves multi-step organic reactions. A common synthetic route includes:

- Formation of the naphthyridine core through cyclization reactions.

- Introduction of the ethyl carboxylate group via esterification.

- Incorporation of the keto group through oxidation reactions.

These synthetic strategies allow for modifications that can enhance biological activity or alter pharmacokinetic properties .

Q & A

Q. How can the synthesis of Ethyl 2-oxo-1,2,7,8-tetrahydro-1,6-naphthyridine-6(5H)-carboxylate be optimized for high yield and purity?

- Methodological Answer : The compound can be synthesized via Pd-catalyzed cross-coupling or cyclization reactions. For example, tert-butyl analogs (e.g., tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate) are synthesized using Pd₂(dba)₃ with phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) in dioxane at 130°C. Purification via flash column chromatography (FCC) with gradients of PhMe:EtOAc and PhMe:acetone improves purity . Acidic or basic hydrolysis of ester intermediates (e.g., ethyl 5,6,7,8-tetrahydro-1,7-naphthyridine-3-carboxylate) may also be employed, with yields enhanced by optimizing solvent ratios (e.g., 1:1 acetonitrile/water) and reaction times .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H NMR : Key signals include δ 8.77 (d, J=2.0 Hz) for aromatic protons and δ 4.47–4.57 (bs) for ethoxy groups, as observed in related naphthyridine esters .

- LCMS : A molecular ion peak at m/z 1057.7 ([M+H]⁺) confirms molecular weight .

- IR : Strong absorption bands at ~1720 cm⁻¹ (ester C=O) and ~1633 cm⁻¹ (amide/keto groups) are diagnostic .

- X-ray crystallography : Single-crystal analysis (e.g., SHELX refinement) validates stereochemistry and hydrogen bonding patterns .

Q. How does hydrogen bonding influence the compound’s solid-state properties?

- Methodological Answer : Graph set analysis (Etter’s formalism) can map hydrogen-bonding motifs. For example, the keto group at position 2 may form R₂²(8) motifs with adjacent NH or carbonyl groups, stabilizing crystal packing. Computational tools like Mercury (CSD data) compare observed patterns with similar naphthyridine derivatives .

Advanced Research Questions

Q. What side reactions occur during synthesis, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Decarboxylation : Observed in analogs like 6-methyl-5-oxo-1,6-naphthyridine-8-carboxylic acid, which decomposes at 250°C. Mitigation involves lower reaction temperatures and inert atmospheres .

- Ester hydrolysis : Basic conditions may prematurely hydrolyze the ethoxy group. Use anhydrous solvents and controlled pH (e.g., buffered aqueous phases) .

- Pd catalyst poisoning : Ligand optimization (e.g., bulky phosphines) minimizes deactivation. Monitor reaction progress via TLC or inline IR .

Q. How can computational methods predict reactivity in nucleophilic environments?

- Methodological Answer :

- DFT calculations : Assess electrophilicity at the 2-oxo position using Fukui indices.

- Molecular dynamics : Simulate ring puckering (Cremer-Pople coordinates) to evaluate steric hindrance. For example, Δθ values >10° indicate nonplanar conformations that may hinder nucleophilic attack .

- Docking studies : Map electrostatic surfaces to identify reactive sites (e.g., keto group as a hydrogen bond acceptor) .

Q. How to resolve discrepancies in crystallographic data from different refinement software?

- Methodological Answer :

- Validate SHELX-refined structures (e.g., R-factor < 5%) against alternative software (Olex2, Phenix). Cross-check hydrogen-bonding networks and torsion angles .

- Use CSD validation tools to flag outliers in bond lengths/angles (e.g., C=O bond deviations >0.02 Å) .

- For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine domain fractions .

Data Contradiction Analysis

Q. Why do different synthetic routes yield varying stereochemical outcomes?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.